molecular formula C18H17IN2O2 B1446409 1-BOC-3-iodo-6-phenyl-5-azaindole CAS No. 1448259-12-8

1-BOC-3-iodo-6-phenyl-5-azaindole

Cat. No.: B1446409
CAS No.: 1448259-12-8
M. Wt: 420.2 g/mol
InChI Key: FXLFYWKQWSUAHM-UHFFFAOYSA-N
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Description

1-BOC-3-iodo-6-phenyl-5-azaindole is a synthetic organic compound belonging to the azaindole family. Azaindoles are heterocyclic compounds that contain a nitrogen atom in the indole ring system. These compounds are known for their significant biological activities and are widely used in medicinal chemistry and drug discovery .

Preparation Methods

The synthesis of 1-BOC-3-iodo-6-phenyl-5-azaindole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-BOC-3-iodo-6-phenyl-5-azaindole undergoes various chemical reactions, including:

    Substitution reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce other functional groups present in the molecule.

    Oxidation reactions: The compound can be oxidized to introduce new functional groups or modify existing ones.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-BOC-3-iodo-6-phenyl-5-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation, survival, and migration . This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects.

Comparison with Similar Compounds

1-BOC-3-iodo-6-phenyl-5-azaindole is unique compared to other similar compounds due to its specific substitution pattern and the presence of the BOC protecting group. Similar compounds include:

These comparisons highlight the importance of the specific structural features of this compound in determining its unique properties and applications.

Properties

IUPAC Name

tert-butyl 3-iodo-6-phenylpyrrolo[3,2-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17IN2O2/c1-18(2,3)23-17(22)21-11-14(19)13-10-20-15(9-16(13)21)12-7-5-4-6-8-12/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLFYWKQWSUAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CN=C(C=C21)C3=CC=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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